Cas no 1485104-79-7 (2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-)

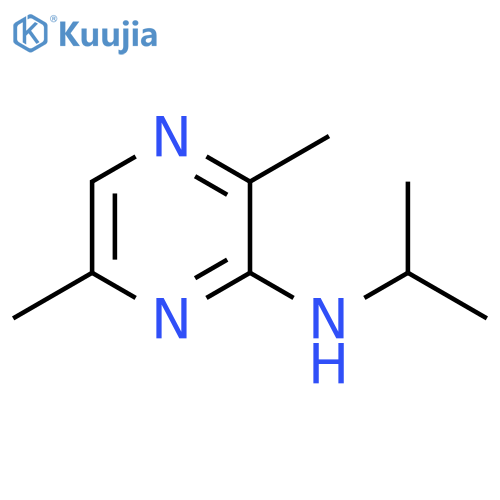

1485104-79-7 structure

商品名:2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-

CAS番号:1485104-79-7

MF:C9H15N3

メガワット:165.235501527786

CID:5251463

2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-

-

- インチ: 1S/C9H15N3/c1-6(2)11-9-8(4)10-5-7(3)12-9/h5-6H,1-4H3,(H,11,12)

- InChIKey: IGURVRHAXAJALZ-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)C)=NC(C)=CN=C1C

2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-368806-5.0g |

3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |

1485104-79-7 | 5.0g |

$1507.0 | 2023-03-02 | ||

| Enamine | EN300-368806-10.0g |

3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |

1485104-79-7 | 10.0g |

$1895.0 | 2023-03-02 | ||

| Enamine | EN300-368806-1.0g |

3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |

1485104-79-7 | 1.0g |

$574.0 | 2023-03-02 | ||

| Enamine | EN300-368806-2.5g |

3,6-DIMETHYL-N-(PROPAN-2-YL)PYRAZIN-2-AMINE |

1485104-79-7 | 2.5g |

$1189.0 | 2023-03-02 |

2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)- 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1485104-79-7 (2-Pyrazinamine, 3,6-dimethyl-N-(1-methylethyl)-) 関連製品

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量